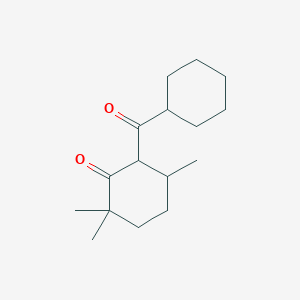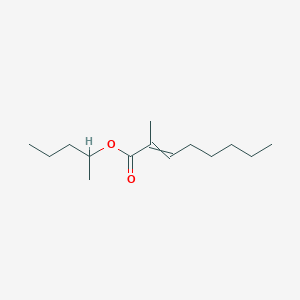
Pentan-2-yl 2-methyloct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentan-2-yl 2-methyloct-2-enoate: is an organic compound with the molecular formula C13H24O2 It is an ester derived from the reaction between pentan-2-ol and 2-methyloct-2-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentan-2-yl 2-methyloct-2-enoate typically involves the esterification reaction between pentan-2-ol and 2-methyloct-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentan-2-yl 2-methyloct-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the 2-methyloct-2-enoate moiety can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: 2-methyloct-2-enoic acid derivatives.
Reduction: Saturated esters such as pentan-2-yl 2-methyloctanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentan-2-yl 2-methyloct-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of pentan-2-yl 2-methyloct-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical processes. The double bond in the 2-methyloct-2-enoate moiety can also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-yl 2-methylbut-2-enoate: Similar ester structure but with a shorter carbon chain.
Pentan-2-yl 2-methylhex-2-enoate: Similar ester structure but with a different carbon chain length.
Pentan-2-yl 2-methylhept-2-enoate: Similar ester structure but with a different carbon chain length.
Uniqueness
Pentan-2-yl 2-methyloct-2-enoate is unique due to its specific carbon chain length and the presence of a double bond in the 2-methyloct-2-enoate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
676264-20-3 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
pentan-2-yl 2-methyloct-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-7-8-9-11-12(3)14(15)16-13(4)10-6-2/h11,13H,5-10H2,1-4H3 |
Clé InChI |
CDEDDTJDLOYABX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C)C(=O)OC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


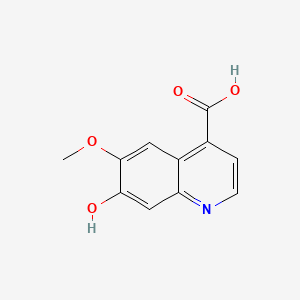
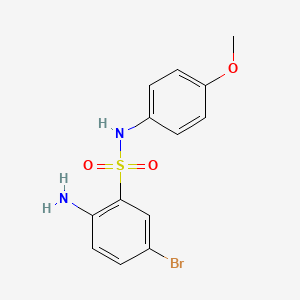
![1-Methoxy-3-[4-[2-[4-(3-methoxyphenyl)phenyl]propan-2-yl]phenyl]benzene](/img/structure/B12529982.png)
![2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12529983.png)
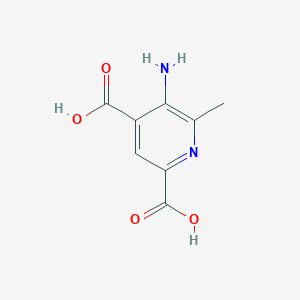
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)
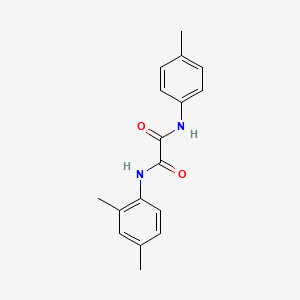
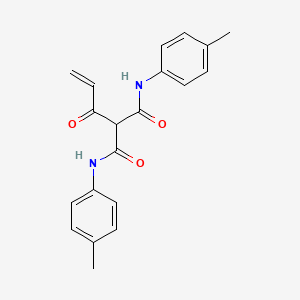
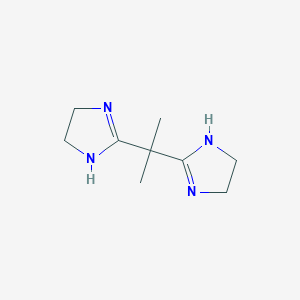
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
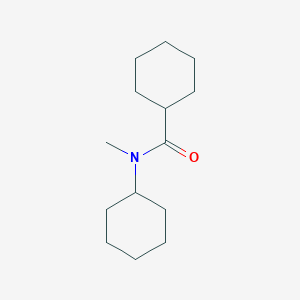
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
